molecular formula C10H13FN2O3S B5782893 N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-dimethylglycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-dimethylglycinamide

Cat. No.: B5782893
M. Wt: 260.29 g/mol
InChI Key: HOYVOKXNVNWWHM-UHFFFAOYSA-N
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-dimethylglycinamide is a chemical compound characterized by the presence of a fluorophenyl group, a sulfonyl group, and a dimethylglycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N,N~2~-dimethylglycinamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-dimethylglycinamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N2-[(4-fluorophenyl)sulfonyl]-N,N~2~-dimethylglycinamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The fluorophenyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced fluorophenyl derivatives.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-dimethylglycinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N,N~2~-dimethylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. This can lead to the modulation of biochemical pathways and the exertion of therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide
  • N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide

Comparison: N2-[(4-fluorophenyl)sulfonyl]-N,N~2~-dimethylglycinamide is unique due to the presence of the dimethylglycinamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonyl-methylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O3S/c1-12-10(14)7-13(2)17(15,16)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYVOKXNVNWWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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